2,4-Dihydroxypent-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

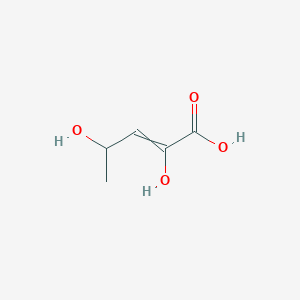

2D Structure

3D Structure

Properties

CAS No. |

61501-54-0 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

2,4-dihydroxypent-2-enoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9) |

InChI Key |

WGHYUNJQQDIHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C(=O)O)O)O |

Origin of Product |

United States |

Contextualization of Unsaturated Hydroxy Acids in Organic Chemistry

Unsaturated hydroxy acids are a class of organic compounds characterized by the presence of at least one carbon-carbon double bond, a hydroxyl (-OH) group, and a carboxylic acid (-COOH) group. mdpi.com Their chemical behavior is dictated by the interplay of these functional groups, whose relative positions within the carbon skeleton determine the molecule's reactivity. libretexts.org When the double bond is conjugated with the carboxyl group, as in α,β-unsaturated acids, the compound can undergo conjugate additions, such as the Michael addition, where nucleophiles attack the β-carbon. libretexts.org

The presence of a hydroxyl group introduces additional reaction possibilities. For instance, γ- or δ-hydroxy acids can undergo intramolecular esterification when heated, forming cyclic esters known as lactones. libretexts.org This cyclization is a common reaction for unsaturated acids where the double bond is further down the chain, as protonation of the double bond can create a carbocation that is then attacked by the nucleophilic carboxyl group. libretexts.org These compounds are significant in both biological systems and synthetic chemistry. mdpi.com They are found as components of animal and plant tissues and serve as versatile building blocks for synthesizing more complex molecules, including various natural products and polymers. mdpi.comsmolecule.com

Significance of 2,4 Dihydroxypent 2 Enoic Acid As a Model System and Intermediate in Chemical Transformations

2,4-Dihydroxypent-2-enoic acid and its close analogs serve as important intermediates and model systems for studying biochemical pathways and reaction mechanisms. A closely related compound, 2-hydroxypent-2,4-dienoate, is a known intermediate in the bacterial degradation pathway of biphenyl (B1667301) and its chlorinated derivatives. asm.org In this pathway, the meta-cleavage of 2,3-dihydroxybiphenyl results in a product that is hydrolyzed to produce benzoate (B1203000) and 2-hydroxypent-2,4-dienoate. asm.org

Research on the metabolism of 4-chlorobiphenyl (B17849) has shown that the enol tautomer, 2-hydroxypent-2,4-dienoate, is the actual substrate for the hydratase enzyme in the pathway. asm.org This enol form is unstable and can tautomerize to its keto form, which is not a substrate for the enzyme, highlighting the importance of stereochemistry and isomerism in metabolic processes. asm.org Furthermore, the lactone form of a structural isomer, 4-hydroxypent-2-enoic acid, readily undergoes Michael addition reactions with nucleophiles like thiols and amines. cdnsciencepub.com This reactivity makes it a useful model for studying the interactions of α,β-unsaturated lactones with biological macromolecules, which is relevant for understanding the mechanisms of action of certain carcinogenic compounds. cdnsciencepub.com

Overview of Current Research Trajectories

Systematic Nomenclature and Accepted Academic Synonyms

The compound with the chemical structure this compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound clarifies the arrangement of its functional groups: a five-carbon pentanoic acid backbone with a double bond at the second carbon (pent-2-enoic acid) and hydroxyl groups at the second and fourth carbon atoms.

The presence of a double bond and a chiral center gives rise to stereoisomerism, which is reflected in the complete IUPAC name. For instance, the specific stereoisomer (E)-4-hydroxypent-2-enoic acid is designated as such to indicate the configuration around the double bond. nih.gov Similarly, the (Z)-4-hydroxypent-2-enoic acid isomer is also recognized. nih.gov

In academic literature and chemical databases, several synonyms are used to refer to this compound and its isomers. These synonyms are often derived from older nomenclature systems or are database-specific identifiers. For example, (E)-4-hydroxypent-2-enoic acid is also known as 4-Hydroxy-pent-2-enoic acid and (2E)-4-Hydroxy-2-pentenoic acid. nih.govontosight.ai The (Z)-isomer of the deprotonated form is referred to as (2Z)-2,4-dihydroxypent-2-enoate. nih.gov Another related compound, 2-hydroxypent-4-enoic acid, is also known as beta-vinyllactic acid. smolecule.com

The following table provides a summary of the systematic names and common synonyms for isomers and related compounds of this compound.

| Systematic Name | Common Synonyms |

| (E)-4-Hydroxypent-2-enoic acid | 4-Hydroxy-pent-2-enoic acid, (2E)-4-Hydroxy-2-pentenoic acid nih.govontosight.ai |

| (Z)-4-Hydroxypent-2-enoic acid | (Z)-4-hydroxypent-2-enoic acid nih.gov |

| (2Z)-2,4-Dihydroxypent-2-enoate | Not specified |

| 2-Hydroxypent-4-enoic acid | beta-Vinyllactic acid smolecule.com |

Stereoisomeric Forms and their Configurational Assignment (e.g., (E)/(Z) isomerism, chiral centers)

The molecular structure of this compound contains features that lead to the existence of multiple stereoisomers. These arise from two main sources: geometric isomerism around the carbon-carbon double bond and the presence of a chiral center.

The double bond between the second and third carbon atoms restricts rotation, leading to two possible geometric isomers, designated as (E) and (Z). studymind.co.uk This isomerism depends on the relative positions of the substituent groups attached to the double-bond carbons. docbrown.infolibretexts.org

The (E) isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond.

The (Z) isomer (from the German zusammen, meaning together) has the higher priority groups on the same side of the double bond.

The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C2-C3 double bond are a carboxyl group (-COOH), a hydroxyl group (-OH), a hydrogen atom (-H), and a (1-hydroxyethyl) group (-CH(OH)CH3).

A chiral center is typically a carbon atom that is bonded to four different groups. libretexts.org In this compound, the carbon atom at the fourth position (C4) is a chiral center because it is attached to a hydrogen atom, a hydroxyl group, a methyl group, and the rest of the molecule. The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.org These enantiomers are designated as (R) or (S) based on the CIP priority rules.

The combination of (E)/(Z) isomerism and the chiral center at C4 results in four possible stereoisomers for this compound:

(2E, 4R)-2,4-Dihydroxypent-2-enoic acid

(2E, 4S)-2,4-Dihydroxypent-2-enoic acid

(2Z, 4R)-2,4-Dihydroxypent-2-enoic acid

(2Z, 4S)-2,4-Dihydroxypent-2-enoic acid

The specific spatial arrangement of atoms in each stereoisomer can influence its chemical and biological properties. The synthesis of specific stereoisomers often requires stereoselective methods. acs.org The presence of multiple chiral centers in a molecule can lead to a larger number of possible stereoisomers. researchgate.net

The following table summarizes the stereochemical features of this compound.

| Stereochemical Feature | Location | Possible Configurations |

| Geometric Isomerism | C2=C3 double bond | (E), (Z) |

| Chiral Center | C4 | (R), (S) |

Chemical Synthesis Pathways

Chemical synthesis provides a versatile platform for producing this compound and its analogs. These methods focus on building the carbon skeleton and strategically introducing the requisite functional groups with high levels of control.

Construction of the Pentenoic Acid Backbone with Dihydroxyl Functionality

The fundamental challenge in synthesizing this compound lies in assembling the five-carbon pentenoic acid backbone and installing two hydroxyl groups at specific locations. A common strategy involves starting with a precursor that already contains a portion of the carbon chain and then elaborating it.

One conceptual approach begins with a related compound, 4-hydroxypent-2-enoic acid, and introduces the second hydroxyl group at the C2 position through controlled oxidation or hydroxylation reactions. vulcanchem.com Another method is the direct hydroxylation of pentenoic acid derivatives, although controlling the position and stereochemistry of this addition is critical. evitachem.com More complex, multi-step syntheses might involve the oxidation of a precursor like pent-4-ene-1,2-diol to generate the carboxylic acid functionality. smolecule.com These foundational strategies are summarized in the table below.

Table 1: Conceptual Strategies for Backbone Construction

| Starting Material Type | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|

| 4-Hydroxypent-2-enoic acid | C2-Hydroxylation | This compound | vulcanchem.com |

| Pentenoic acid derivative | Dihydroxylation | Dihydroxylated pentenoic acid | evitachem.com |

Regioselective and Stereoselective Introduction of Functional Groups

Achieving the precise arrangement of atoms, known as regioselectivity and stereoselectivity, is paramount in synthesizing functional molecules like this compound. masterorganicchemistry.com For instance, in reactions involving the addition of functional groups to a double bond, controlling which carbon receives which part of the incoming molecule (regioselectivity) and the spatial orientation of the new bonds (stereoselectivity) is essential. masterorganicchemistry.com

Alkene halofunctionalization reactions, for example, are powerful methods for the regiocontrolled and diastereoselective construction of carbon-heteroatom bonds. researchgate.net While not directly synthesizing the target acid, these principles are applicable. A more relevant example is the diol-Ritter reaction, which can convert 1,2-diols into protected vicinal aminoalcohols with high regioselectivity. nih.gov This reaction proceeds through a dioxonium (B1252973) cation intermediate, which is then opened by a nitrile nucleophile. nih.gov Such mechanism-driven approaches allow for the predictable installation of functional groups. When starting with chiral materials, these reactions can proceed with retention of the original configuration, ensuring stereochemical purity. nih.gov The development of catalyst-free annulation reactions, such as the [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines, further showcases how inherent substrate properties can dictate regioselectivity. rsc.org

Diastereoselective Ene Reactions in the Synthesis of Chiral Derivatives

The carbonyl-ene reaction is a highly effective method for creating chiral α-hydroxy acids, which are structurally related to this compound. lookchem.com This reaction involves the addition of an alkene (the "ene") to a carbonyl compound, in this case, a derivative of glyoxylic acid (the "enophile"), to form a new carbon-carbon bond and a hydroxyl group simultaneously. nii.ac.jp

To control the stereochemistry of the product, chiral auxiliaries are often employed. These are chiral molecules temporarily attached to one of the reactants to guide the direction of the reaction. For example, the diastereoselective carbonyl-ene reaction between chiral derivatives of glyoxylic acid (using auxiliaries like Oppolzer's sultam or 8-phenylmenthol) and various 1,1-disubstituted olefins can be promoted by a Lewis acid such as zinc bromide (ZnBr₂). lookchem.com This approach yields chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives with good to excellent diastereomeric excess (72–94% de). lookchem.com The choice of auxiliary is critical; while 8-phenylmenthyl glyoxylate (B1226380) often gives slightly better stereoselectivity, the products derived from Oppolzer's sultam are frequently crystalline, which simplifies purification. lookchem.com

Table 2: Diastereoselective Ene Reaction of Glyoxylate 1a with Olefins

| Olefin | Product | Yield (%) | Diastereomeric Excess (% de) |

|---|---|---|---|

| Isobutylene | 2a | 80 | 86 |

| 2,3-Dimethyl-1-butene | 3a | 77 | 72 |

| Methylenecyclopentane | 4a | 85 | 94 |

| Methylenecyclohexane | 5a | 81 | 80 |

Adapted from Kwiatkowski et al., 2007. Reaction performed with Oppolzer's sultam auxiliary (1a) and ZnBr₂. lookchem.com

Biosynthetic and Biocatalytic Production Approaches

Harnessing the power of biological systems offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes and engineered microorganisms can produce complex molecules under mild conditions, often with unparalleled stereochemical precision.

Engineered Microbial Organisms for Pathway Elucidation and Optimization

Metabolic engineering enables the design and construction of non-naturally occurring microbial organisms capable of producing desired chemicals. google.com By introducing exogenous nucleic acids that encode specific enzymes, scientists can create novel biosynthetic pathways. google.comgoogle.com For instance, microorganisms can be engineered to produce 2,4-pentadienoate, a closely related compound, from central metabolites. google.com

One patented pathway shows the conversion of alanine (B10760859) and ornithine to 2,4-pentadienoate through a series of enzymatic steps involving intermediates like 2-amino-4-oxopentanoate (B13344484) (AKP) and 2,4-dihydroxypentanoate. google.com The key enzymes in this proposed pathway include aminotransferases, dehydrogenases, dehydratases, and reductases. google.com For example, 2,4-dihydroxypentanoate can be converted to the target structure via a 2-dehydratase enzyme. google.com Advances in metabolic engineering have led to the production of related compounds, such as 2-hydroxy-2,4-pentadienoic acid, in hosts like Escherichia coli with titers reaching up to 1.2 g/L in fed-batch fermentations.

Enzyme-Catalyzed Transformations from Biological Precursors (e.g., pyruvate (B1213749), amino acids)

Individual enzymes can be used as powerful catalysts for specific transformations. The synthesis of this compound and its analogs can be achieved by leveraging enzymes that act on common biological precursors. The microbial degradation of aromatic compounds often proceeds through intermediates that are structurally similar to the target molecule. researchgate.net

For example, 2-hydroxy-2,4-pentadienoate is a known intermediate in the meta-fission pathway for the degradation of aromatic compounds. researchgate.net It is produced from 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase. researchgate.net The subsequent enzyme in this pathway, vinylpyruvate hydratase (VPH), converts 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. researchgate.net This demonstrates the existence of enzymes capable of acting on the pentadienoate skeleton and adding a hydroxyl group with high stereospecificity. Another relevant class of enzymes is aldolases, which can catalyze the condensation of glyoxylate with allyl derivatives to form 2-hydroxypent-4-enoic acid. smolecule.com These biocatalytic routes offer high stereoselectivity under mild, environmentally friendly conditions. smolecule.com

Table 3: Key Enzymes in Related Biotransformations

| Enzyme | Precursor | Product | Organism Source (Example) | Reference |

|---|---|---|---|---|

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate | 2-Hydroxy-2,4-pentadienoate | Pseudomonas putida | researchgate.net |

| Vinylpyruvate hydratase (VPH) | 2-Hydroxy-2,4-pentadienoate | 2-Keto-4S-hydroxypentanoate | Pseudomonas putida | researchgate.net |

| Aldolase | Glyoxylate + Allyl derivative | 2-Hydroxypent-4-enoic acid | Not specified | smolecule.com |

Characterization of Specific Enzymes in Biosynthetic Routes (e.g., dehydratases, reductases)

The enzymatic synthesis of this compound and its analogs relies on a precise sequence of biocatalytic reactions. Among the most critical enzymes in these biosynthetic pathways are dehydratases and reductases, which are responsible for introducing key structural features such as carbon-carbon double bonds and stereospecific hydroxyl groups. The characterization of these enzymes is fundamental to understanding and engineering metabolic pathways for the production of these valuable chemicals.

Dehydratases in Pentenoic Acid Biosynthesis

Dehydratases are enzymes that catalyze the removal of a water molecule from a substrate, typically resulting in the formation of a double bond. In the proposed biosynthetic pathways leading to pentenoic acid derivatives, dehydratases play a pivotal role in creating the unsaturated backbone of the target molecules.

Several potential dehydratases have been identified in putative biosynthetic routes. For instance, pathways have been proposed that utilize a 2,4-dihydroxypentanoate 2-dehydratase to form the C2-C3 double bond, or a 4-hydroxypent-2-enoate dehydratase in other sequences. google.com While specific characterization data for these exact enzymes are limited, extensive research on analogous enzymes from other metabolic pathways provides significant insight into their function and structure.

Many relevant dehydratases, particularly those acting on sugar acids, belong to the IlvD/EDD (isoleucine/leucine/valine dehydratase/Entner-Doudoroff dehydratase) superfamily. uef.fi These enzymes are crucial in non-phosphorylative pentose (B10789219) metabolic pathways. uef.fi A common feature of IlvD/EDD family dehydratases is the presence of an iron-sulfur cluster, either [4Fe-4S] or [2Fe-2S], which is essential for catalysis. uef.fi

Structurally, these enzymes are often multi-domain proteins that assemble into functional homodimers or homotetramers. uef.fi The active site is typically located at the interface between monomers, with residues from adjacent subunits contributing to substrate binding and catalysis. uef.fi For example, L-arabinonate dehydratase from Rhizobium leguminosarum bv. trifolii (RlArDHT) is a homotetramer where dimerization is critical for protecting the [2Fe-2S] cluster from oxidative damage. uef.fiuef.fi

| Enzyme Property | Characterization of L-arabinonate dehydratase (RlArDHT) | Reference |

| Enzyme Family | IlvD/EDD Superfamily | uef.fi |

| Quaternary Structure | Homotetramer (dimer of homodimers) | uef.fi |

| Cofactor | [2Fe-2S] cluster and Mg²⁺ in the active site | uef.fi |

| Active Site | Located at the monomer-monomer interface | uef.fi |

| Catalytic Function | Converts aldopentonate to 2-dehydro-3-deoxy-aldopentonate | uef.fi |

| Key Structural Feature | A C-terminal histidine from one monomer contributes to the active site of the adjacent monomer. | uef.fi |

The stereochemistry of the dehydration reaction is also a critical aspect. Dehydratase domains within polyketide synthases, for example, have been shown to exhibit high stereospecificity. The dehydratase from the rifamycin (B1679328) polyketide synthase catalyzes the syn-dehydration of a (2R,3R)-2-methyl-3-hydroxyacyl intermediate to yield an (E)-2-methyl-2-enoyl product. nih.gov This level of control is essential for producing specific isomers in a biosynthetic pathway.

Reductases in Hydroxypentenoic Acid Formation

Reductases catalyze the reduction of substrates, often converting carbonyl groups (ketones or aldehydes) into hydroxyl groups. This function is vital for synthesizing the hydroxylated features of this compound. These enzymes typically utilize cofactors such as NAD(P)H to provide the necessary reducing equivalents. mdpi.com

Proposed biosynthetic pathways involve several reductase-catalyzed steps, including the reduction of keto-acid intermediates by enzymes like 4-hydroxy-2-oxopentanoate reductase or 2,4-dioxopentanoate reductase . google.com The characterization of analogous enzymes, particularly aldo-keto reductases (AKRs) and specific dehydrogenases, provides a framework for understanding their properties. mdpi.com

AKRs are a large superfamily of enzymes known for their ability to reduce a wide variety of carbonyl compounds with high chemo-, enantio-, and regioselectivity. mdpi.com Their characterization typically involves determining optimal reaction conditions and substrate specificity. For instance, an AKR (AKR3-2-9) was found to have an optimal temperature of 37°C and maximum activity at pH 6.0, while retaining significant stability across a broad range of temperatures and pH levels. mdpi.com

| Enzyme Property | Characterization of Pulegone Reductase (NtPR) from Nepeta tenuifolia | Reference |

| Enzyme Class | Reductase | frontiersin.org |

| Substrate | (-)-pulegone | frontiersin.org |

| Product(s) | (+)-menthone and (-)-isomenthone | frontiersin.org |

| Cofactor | NADPH | frontiersin.org |

| Kₘ for (-)-pulegone | 10.46 ± 1.14 µM | frontiersin.org |

| kcat for (-)-pulegone | 0.0031 ± 0.0001 s⁻¹ | frontiersin.org |

Another well-characterized class of relevant enzymes is the hydroxyisocaproate dehydrogenases. The (R)-2-hydroxyisocaproate dehydrogenase from Clostridium difficile is an NAD⁺-dependent enzyme that functions as a 36 kDa monomer. asm.org Similarly, D-2-hydroxyisocaproate dehydrogenase (hicDH) from Lactobacillus delbrueckii is used in the stereoselective bioreduction of α-keto acids to produce (S)-hydroxy acids with greater than 99% enantiomeric excess. vulcanchem.com This high degree of stereoselectivity is crucial for applications requiring enantiopure compounds.

Enzyme Complexes and Unstable Intermediates

In some metabolic pathways, particularly those involving chemically unstable intermediates, enzymes are known to form physical associations or complexes. nih.gov This channeling of substrates between active sites ensures efficient and specific transformation, preventing the release and potential degradation of reactive intermediates. nih.gov

This phenomenon is observed in the meta-cleavage pathway for aromatic compounds, where an unstable intermediate, 2-hydroxypent-2,4-dienoate, is produced. nih.govasm.org Studies have shown that the decarboxylase and hydratase enzymes involved in its metabolism can form a complex to facilitate the efficient conversion of this unstable molecule. nih.gov Given that some analogs of this compound may also exhibit chemical instability, the formation of multi-enzyme complexes could be a key strategy employed in their natural biosynthetic pathways.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2,4 Dihydroxypent 2 Enoic Acid and Its Derivatives

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Decarboxylation)

The carboxylic acid group is a primary site for reactions such as esterification and decarboxylation, which are fundamental transformations in organic synthesis.

Esterification

The conversion of 2,4-Dihydroxypent-2-enoic acid to its corresponding esters is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reversible reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govmasterorganicchemistry.com The alcohol is typically used in excess to drive the equilibrium toward the product side. nih.gov

The mechanism proceeds through several key steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Cyclic esters, known as lactones, can also be formed through intramolecular esterification if a hydroxyl group is suitably positioned, typically to form a stable five- or six-membered ring. nih.govlibretexts.org

Decarboxylation

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While simple carboxylic acids are generally stable, α,β-unsaturated acids can undergo decarboxylation under certain conditions, often requiring pyrolysis. stackexchange.com The mechanism for the thermal decarboxylation of α,β-unsaturated acids can be complex. One proposed pathway involves an initial isomerization to the β,γ-unsaturated isomer. This isomer can then undergo decarboxylation through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids, to yield a terminal alkene. stackexchange.com

Additionally, α-hydroxy acids are known to undergo decarboxylation through alternative pathways, such as visible-light photoredox catalysis, which offers a milder method for this transformation. organic-chemistry.org

| Reaction | Reagents and Conditions | Product Type | Mechanistic Notes |

| Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible, equilibrium-driven reaction. chemguide.co.uk |

| Decarboxylation | Heat (Pyrolysis) or Photoredox Catalyst | Alkene + CO₂ | May proceed via isomerization to a β,γ-unsaturated acid. stackexchange.com |

Transformations Involving the Alkenyl Moiety (e.g., Addition Reactions)

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to addition reactions, particularly with electrophilic reagents. msu.edu

Electrophilic Addition

Strong Brønsted acids like hydrogen halides (HBr, HCl) can add across the double bond. The reaction is initiated by the attack of the alkene's π electrons on the electrophile (e.g., the proton from HBr). pressbooks.pub This attack forms a new C-H bond and a carbocation intermediate at the most substituted carbon, in accordance with Markovnikov's rule. pressbooks.pub The resulting carbocation is then rapidly attacked by the nucleophilic halide ion (e.g., Br⁻) to give the final addition product. libretexts.org

Because the double bond is conjugated with the carbonyl group, it is "activated" and can also participate in conjugate additions (Michael additions) with suitable nucleophiles. libretexts.org

Catalytic Hydrogenation

The alkenyl group can be reduced to an alkane through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.commasterorganicchemistry.com The reaction is typically exothermic as the C=C π-bond is replaced by two new, stronger C-H σ-bonds. youtube.com

The mechanism is understood to involve the adsorption of both the H₂ and the alkene onto the surface of the metal catalyst. This facilitates the transfer of hydrogen atoms to the double bond from the same side, resulting in a syn-addition stereochemistry. masterorganicchemistry.comyoutube.com

| Reaction | Reagents and Conditions | Product Type | Stereochemistry |

| Electrophilic Addition | H-X (e.g., HBr, HCl) | Alkyl Halide | Follows Markovnikov's Rule. pressbooks.pub |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd/C, Pt, Ni) | Alkane | Syn-addition of two hydrogen atoms. youtube.com |

Reactivity of Hydroxyl Groups (e.g., Oxidation, Etherification)

The compound possesses two secondary hydroxyl groups, at the C2 (α) and C4 (γ) positions, which can undergo oxidation and etherification.

Oxidation

The selective oxidation of one hydroxyl group over another in a polyol can be challenging and often requires specialized reagents. nih.gov Generally, secondary alcohols can be oxidized to ketones. Traditional, powerful oxidizing agents would likely oxidize both hydroxyl groups. However, modern catalytic systems, such as those based on ruthenium, can achieve high selectivity for the oxidation of a single hydroxyl group even in complex polyols. nih.gov Preferential oxidation of primary hydroxyl groups over secondary ones can be achieved using specific protocols like TEMPO-catalyzed reactions, though this specific substrate lacks a primary alcohol. nih.gov

Etherification

Etherification of the hydroxyl groups can occur via intermolecular or intramolecular pathways. Acid-catalyzed dehydration between two alcohol molecules can form a symmetrical or unsymmetrical ether. acs.org This reaction typically proceeds via protonation of a hydroxyl group to form a good leaving group (water), followed by either an Sₙ1 or Sₙ2 reaction, where a second alcohol molecule acts as the nucleophile. youtube.com

Given the presence of two hydroxyl groups within the same molecule, an intramolecular acid-catalyzed dehydration (cyclodehydration) is also a significant possibility, which would lead to the formation of a cyclic ether (e.g., a substituted tetrahydrofuran). Such reactions are often efficiently catalyzed by solid acids or heteropoly acids. nih.gov

| Reaction | Reagents and Conditions | Functional Group Transformation | Potential Product |

| Oxidation | Oxidizing Agent (e.g., Ru-based catalyst) | Secondary Alcohol → Ketone | Dihydroxyketone or Diketoacid |

| Etherification (Intermolecular) | Second Alcohol (R'-OH), Acid Catalyst | Alcohol → Ether | Alkoxy derivative |

| Etherification (Intramolecular) | Acid Catalyst | Diol → Cyclic Ether | Substituted furanone ring |

Lactone Ring Chemistry and Opening Mechanisms of Related 4-Hydroxypent-2-enoic Acid Lactones

The chemistry of related γ-hydroxy acids, such as 4-hydroxypent-2-enoic acid, is dominated by the formation of γ-lactones (five-membered cyclic esters), which are particularly stable. This intramolecular esterification, or lactonization, occurs readily under acidic conditions. libretexts.org

The ring-opening of these lactones is typically achieved via hydrolysis under acidic or basic conditions. hw.ac.uknih.gov The acid-catalyzed hydrolysis mechanism is the microscopic reverse of the Fischer esterification. nih.govhw.ac.uk

Protonation: The carbonyl oxygen of the lactone is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. hw.ac.uk

Proton Transfer: A proton is transferred from the attacking water molecule to the ring's ether oxygen.

Ring Opening: The tetrahedral intermediate collapses, breaking the C-O bond of the ring and opening it to form the protonated linear hydroxy acid.

Deprotonation: The final product, the γ-hydroxy acid, is formed upon deprotonation.

Theoretical studies have explored the balance between unimolecular (AAC1) and bimolecular (AAC2) pathways for acid-catalyzed lactone hydrolysis, finding that a transition from the bimolecular to the unimolecular mechanism can occur as acidity increases. nih.gov

Elucidation of Biochemical Roles and Enzymatic Processing of 2,4 Dihydroxypent 2 Enoic Acid Within Metabolic Systems

Identification as a Metabolic Intermediate in Aromatic Compound Degradation Pathways (e.g., Meta-cleavage Pathway)

2,4-Dihydroxypent-2-enoic acid is a key, albeit often transient, intermediate in the microbial degradation of various aromatic compounds. Its formation is a central feature of the meta-cleavage pathway, a widespread strategy employed by bacteria to catabolize catechols and substituted catechols. researchgate.netnih.gov These catecholic compounds are themselves common intermediates derived from the initial breakdown of a wide range of aromatic hydrocarbons, such as benzene, toluene, and polycyclic aromatic hydrocarbons (PAHs). nih.govunesp.brresearchgate.net

The meta-cleavage pathway is initiated by the action of extradiol dioxygenases, which cleave the aromatic ring of catechol adjacent to the hydroxyl groups to produce 2-hydroxymuconic semialdehyde or its derivatives. researchgate.net Subsequent enzymatic reactions convert this ring-fission product into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net It is within this sequence of reactions that this compound emerges. Specifically, it is formed from the decarboxylation of 4-oxalocrotonate. nih.govnih.gov

The presence of this compound has been identified in the metabolic pathways of various microorganisms, particularly those of the genus Pseudomonas, which are well-known for their diverse catabolic capabilities regarding aromatic pollutants. nih.govnih.gov The identification of this compound as a metabolic intermediate has been crucial for elucidating the complete biochemical map of aromatic degradation, providing insight into the intricate enzymatic machinery that microorganisms have evolved to utilize these often recalcitrant compounds as carbon and energy sources. nih.govnih.gov

Role in Catabolic and Anabolic Processes within Microbial Systems

Within microbial systems, this compound primarily plays a catabolic role, serving as a stepping stone in the breakdown of complex aromatic molecules into simpler, energy-yielding compounds. researchgate.net Its formation and subsequent metabolism are integral to the funneling of carbon from aromatic rings into central metabolism. researchgate.net The ultimate fate of the carbon atoms from this compound is typically the formation of pyruvate (B1213749) and acetaldehyde, which can then be used for energy generation through the TCA cycle and oxidative phosphorylation, or for biosynthetic purposes. nih.gov

The turnover of this compound is critical, as the accumulation of metabolic intermediates can be toxic to the cell. nih.gov The enzymes responsible for its conversion are therefore tightly regulated and often exhibit high catalytic efficiency. nih.gov

Characterization of Enzymes Facilitating its Formation and Metabolism

The formation and subsequent conversion of this compound are mediated by a specific set of enzymes. These enzymes often work in a coordinated fashion to ensure the efficient flow of metabolites through the degradation pathway.

2-Oxopent-4-enoate (B1242333) hydratase is a key enzyme that acts on a tautomer of this compound. nih.govwikipedia.org This enzyme catalyzes the hydration of 2-oxopent-4-enoate to form 4-hydroxy-2-oxovalerate. nih.govwikipedia.org While not directly acting on this compound itself, its function is tightly linked to the metabolism of this compound as the enol form, 2-hydroxypent-2,4-dienoate, is the actual product of the preceding decarboxylation step and is the substrate for the hydratase. nih.govnih.gov This enzyme belongs to the family of hydro-lyases, which cleave carbon-oxygen bonds. wikipedia.org

4-Oxalocrotonate decarboxylase is the enzyme directly responsible for the formation of the unstable intermediate 2-hydroxypent-2,4-dienoate, which is in equilibrium with this compound. nih.govwikipedia.org This enzyme catalyzes the decarboxylation of 4-oxalocrotonate, releasing a molecule of carbon dioxide. wikipedia.org It has been shown that the keto form of 4-oxalocrotonate is the substrate for this decarboxylase. nih.gov The product of this reaction is the enol isomer, 2-hydroxypent-2,4-dienoate, not its keto form, 2-oxopent-4-enoate. nih.govnih.gov

In some degradation pathways of more complex aromatic compounds, such as carbazole, hydrolases play a crucial role in processing precursors that lead to the central meta-cleavage pathway. nih.govwikipedia.org For example, 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase catalyzes the cleavage of a C-C bond in its substrate to produce benzoic acid and 2-hydroxypenta-2,4-dienoic acid. nih.gov The latter product is then funneled into the metabolic sequence involving this compound. This enzyme is a member of a small group of aromatic hydrolases and has been characterized from Pseudomonas species. nih.govresearchgate.net

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

| Enzyme | EC Number | Function | Substrate | Product |

|---|---|---|---|---|

| 2-Oxopent-4-enoate hydratase | 4.2.1.80 | Hydration | 2-Oxopent-4-enoate | 4-Hydroxy-2-oxovalerate |

| 4-Oxalocrotonate decarboxylase | 4.1.1.77 | Decarboxylation | 4-Oxalocrotonate (keto form) | 2-Hydroxypent-2,4-dienoate |

| 2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid hydrolase | --- | Hydrolysis | 2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid | Benzoic acid and 2-Hydroxypenta-2,4-dienoic acid |

Protein Complex Formation and Substrate Channeling in vivo for Unstable Intermediates

Research has shown that some of the enzymes involved in the meta-cleavage pathway form physical associations, creating protein complexes that facilitate the efficient transfer of unstable metabolic intermediates. nih.gov This phenomenon, known as substrate channeling, is particularly important for chemically labile compounds like 2-hydroxypent-2,4-dienoate. nih.gov

Enzymatic Hydrolysis and Conjugation Pathways of Related Lactones

While direct metabolic data for this compound is limited, its biochemical fate can be inferred by examining the enzymatic processing of structurally similar compounds, particularly its corresponding lactones. Unsaturated lactones, such as butenolides, are common motifs in bioactive natural products and are subject to extensive metabolic transformations. acs.orgnih.govacs.org The primary enzymatic pathways involved in their metabolism are hydrolysis and conjugation.

Enzymatic Hydrolysis:

The opening of the lactone ring is a critical step in the metabolism and detoxification of these compounds. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically esterases or lactonases. These enzymes facilitate the addition of water across the ester bond, converting the cyclic ester (lactone) into a linear, acyclic hydroxy acid. youtube.com

For instance, certain microbial enzymes have demonstrated the ability to hydrolyze resorcylic acid lactones, which are structurally complex but contain the core lactone functionality. An α/β-hydrolase isolated from an Aeromicrobium sp., termed RALH, was shown to effectively hydrolyze the macrolactone rings of zearalenone (B1683625) and radicicol. mdpi.comnih.gov This hydrolysis results in the formation of the corresponding seco-acid, which significantly attenuates the biological activity of the parent compound. mdpi.com The enzymatic reaction proceeds via the addition of a water molecule, leading to the formation of a carboxylic acid and a secondary alcohol, a process confirmed through high-resolution mass spectrometry and NMR analysis. nih.gov

The general mechanism for this hydrolytic ring-opening is crucial for detoxification, as the resulting hydroxy acid is typically more polar and readily excreted. youtube.com Fungal strains are also noted for their capacity to hydroxylate and subsequently process unsaturated terpenoid lactones. researchgate.net

Enzymatic Conjugation:

Following or in competition with hydrolysis, the lactone or its hydrolyzed form can undergo Phase II conjugation reactions. These pathways increase water solubility and facilitate elimination from the body. The two primary conjugation pathways for electrophilic compounds like unsaturated lactones are glutathionation and glucuronidation.

Glutathione (B108866) Conjugation:

Unsaturated lactones, particularly those with an α,β-unsaturated carbonyl system (a butenolide structure), are susceptible to nucleophilic attack by glutathione (GSH). acs.org This reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of detoxification enzymes. nih.govalpco.com GSTs catalyze the conjugation of the thiol group of glutathione to electrophilic centers on xenobiotics. alpco.com This process neutralizes their reactivity and marks them for excretion. nih.govmdpi.com The resulting glutathione S-conjugate is further metabolized through the mercapturic acid pathway to form a more easily excretable N-acetylcysteine conjugate. nih.gov

The GST-catalyzed reaction is a key protective mechanism against the potential toxicity of reactive electrophiles. mdpi.com The efficiency of this conjugation is dependent on the specific GST isoenzyme and the structure of the lactone substrate. alpco.com

| Enzyme Family | Catalyzed Reaction | Substrate Class | Resulting Product | Metabolic Significance |

| Hydrolases (Lactonases) | Hydrolytic ring-opening | Cyclic esters (Lactones) | Acyclic hydroxy acids | Detoxification, increased polarity |

| Glutathione S-transferases (GSTs) | Glutathione conjugation | Electrophilic compounds (e.g., α,β-unsaturated lactones) | Glutathione S-conjugates | Neutralization of reactivity, preparation for excretion |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronic acid conjugation | Compounds with hydroxyl, carboxyl, or amine groups | Glucuronides | Greatly increased water solubility for renal elimination |

Glucuronidation:

Glucuronidation is another major Phase II detoxification pathway, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govwikipedia.org These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to substrates containing nucleophilic functional groups such as hydroxyls, phenols, or carboxylic acids. wikipedia.orgxenotech.com

The hydrolyzed form of a lactone, being a hydroxy-carboxylic acid, presents two potential sites for glucuronidation. The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the substrate, facilitating its excretion in urine or bile. nih.gov The UGT enzyme family is extensive, with different isoforms exhibiting specificity for various substrates. nih.gov While direct evidence for the glucuronidation of this compound is not available, its structure suggests it would be a suitable substrate for UGT enzymes following its formation from a parent lactone.

| Pathway Step | Enzyme Class | Cofactor/Co-substrate | Cellular Location | Outcome |

| 1. Hydrolysis | Hydrolase / Lactonase | Water | Cytosol, Microsomes | Ring-opening to form hydroxy acid |

| 2a. Conjugation | Glutathione S-transferase (GST) | Glutathione (GSH) | Cytosol, Microsomes | Formation of glutathione S-conjugate |

| 2b. Conjugation | UDP-Glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Endoplasmic Reticulum | Formation of glucuronide conjugate |

Advanced Spectroscopic and Chromatographic Methods for the Analysis of 2,4 Dihydroxypent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2,4-Dihydroxypent-2-enoic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic chemical shifts (δ) are expected. The proton of the carboxylic acid (–COOH) would likely appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm. The vinyl proton (at C3) is expected to resonate in the range of 5.5-7.5 ppm, with its exact shift influenced by the stereochemistry of the double bond. The proton at C4, being attached to a carbon bearing a hydroxyl group, would likely appear between 4.0 and 4.5 ppm. The methyl protons (at C5) would be found in the upfield region, around 1.2-1.5 ppm, likely as a doublet due to coupling with the C4 proton. The hydroxyl protons (at C2 and C4) are often observed as broad singlets and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. The olefinic carbons (C2 and C3) would likely appear between 120 and 140 ppm. The carbon bearing the hydroxyl group at C4 is anticipated to resonate in the 65-75 ppm region, while the methyl carbon (C5) would be found in the upfield region, typically between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10.0 - 13.0 | 170 - 185 |

| C2 (=C(OH)-) | - | 120 - 140 |

| C3 (=CH-) | 5.5 - 7.5 | 120 - 140 |

| C4 (-CH(OH)-) | 4.0 - 4.5 | 65 - 75 |

| C5 (-CH₃) | 1.2 - 1.5 | 15 - 25 |

| 2-OH | Variable | - |

| 4-OH | Variable | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For a non-volatile compound like this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would require derivatization to increase volatility, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are more direct methods.

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated/deprotonated molecule [M+H]⁺/[M-H]⁻ would be observed, confirming the molecular weight of this compound (C₅H₈O₄, molecular weight: 132.11 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group as CO₂ (44 Da). For this compound, characteristic fragment ions would be expected from the cleavage of the carbon-carbon bonds. For instance, cleavage between C3 and C4 could lead to fragment ions corresponding to the loss of a CH₃CHO moiety. Alpha-cleavage adjacent to the hydroxyl groups could also be a prominent fragmentation pathway.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M-H]⁻ | 131 | Deprotonated molecule |

| [M+H]⁺ | 133 | Protonated molecule |

| [M-H₂O]⁺ | 114 | Loss of a water molecule |

| [M-CO₂]⁺ | 88 | Loss of carbon dioxide |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The O-H stretching of the alcohol functional groups would also contribute to this broadness. A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed in the range of 1680-1720 cm⁻¹. The C=C double bond stretching vibration is expected to appear as a medium to weak band around 1640-1680 cm⁻¹. The C-O stretching vibrations from the carboxylic acid and the two hydroxyl groups would likely be found in the fingerprint region, between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Alcohol O-H | Stretch | 3200 - 3600 | Broad, Strong |

| C-H (sp³ and sp²) | Stretch | 2850 - 3100 | Medium to Strong |

| Carboxylic Acid C=O | Stretch | 1680 - 1720 | Strong, Sharp |

| Alkene C=C | Stretch | 1640 - 1680 | Medium to Weak |

High-Resolution Chromatographic Separations for Purity and Isomer Analysis (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, purification, and quantitative analysis of this compound. These methods are particularly useful for assessing the purity of a sample and for separating potential stereoisomers or geometric isomers.

Due to the polar nature of the carboxylic acid and hydroxyl groups, reversed-phase HPLC or UPLC would be a suitable method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. The retention time of the compound would depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature.

These chromatographic techniques can effectively separate this compound from impurities and byproducts of a chemical synthesis or natural product extraction. Furthermore, if chiral stationary phases are employed, it is possible to separate the different enantiomers of the molecule, which is crucial for stereoselective synthesis and biological activity studies. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Acetic acid |

Computational Chemistry and Theoretical Studies on 2,4 Dihydroxypent 2 Enoic Acid

Electronic Structure and Bonding Analysis

This section would typically involve quantum mechanical calculations to describe the distribution of electrons within the molecule. Methods like Density Functional Theory (DFT) would be used to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges.

Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between them is a crucial indicator of the molecule's chemical reactivity and stability.

Electron Density and Electrostatic Potential: Calculations would generate maps showing the electron density distribution, highlighting areas of high and low electron concentration. An electrostatic potential map would visualize the charge distribution, indicating electron-rich (negative potential, e.g., around oxygen atoms) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be employed to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character), analyze hyperconjugative interactions that contribute to molecular stability, and quantify the strength of intramolecular hydrogen bonds.

A representative data table would look like this:

| Calculated Property | Method/Basis Set | Value | Significance |

| HOMO Energy | DFT/B3LYP/6-31G | Data not available | Indicates energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | DFT/B3LYP/6-31G | Data not available | Indicates energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | Data not available | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | DFT/B3LYP/6-31G | Data not available | Measures the overall polarity of the molecule. |

Conformational Analysis and Stereochemical Predictions via Molecular Mechanics and Dynamics

Given the molecule's rotatable single bonds, it can exist in various three-dimensional shapes or conformations.

Molecular Mechanics (MM): MM methods would be used to perform a systematic search for low-energy conformations (conformers). By rotating the dihedral angles of the C-C single bonds, a potential energy surface could be mapped to identify the most stable (lowest energy) structures. The relative energies of different conformers (e.g., due to the orientation of the hydroxyl and carboxylic acid groups) would be calculated.

Molecular Dynamics (MD): MD simulations would provide insight into the dynamic behavior of 2,4-Dihydroxypent-2-enoic acid over time, typically in a simulated solvent environment. These simulations track the movements of all atoms, revealing how the molecule flexes, vibrates, and transitions between different conformations. This is crucial for understanding its average structure and flexibility in solution. Stereochemical predictions could be refined by observing the stability of different isomers over the course of the simulation.

A sample data table for this section might be:

| Dihedral Angle | Method | Energy Minimum (°) | Relative Energy (kcal/mol) |

| O=C-C=C | MMFF94 | Data not available | Data not available |

| C=C-C-O | MMFF94 | Data not available | Data not available |

| C-C-O-H | MMFF94 | Data not available | Data not available |

Quantum Chemical Investigations of Reaction Mechanisms and Transition States (e.g., DFT calculations)

Quantum chemical methods are essential for studying how chemical reactions involving this compound could occur. For instance, researchers might investigate its isomerization, oxidation, or participation in an enzyme-catalyzed reaction.

Transition State Search: DFT calculations would be used to locate the transition state (TS) for a proposed reaction pathway. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility.

Activation Energy Calculation: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate.

Reaction Pathway Mapping: The Intrinsic Reaction Coordinate (IRC) method would be used to confirm that the identified transition state correctly connects the reactants and products, providing a complete map of the reaction pathway.

A typical results table would be:

| Reaction Step | Method | ΔE (Reactants) (kcal/mol) | ΔE (Transition State) (kcal/mol) | ΔE (Products) (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Cyclization | DFT | 0.0 | Data not available | Data not available | Data not available |

| Dehydration | DFT | 0.0 | Data not available | Data not available | Data not available |

Enzyme-Substrate Docking and Molecular Dynamics Simulations of Enzymatic Transformations

If this compound were a substrate or inhibitor for an enzyme, computational docking and MD simulations would be used to study their interaction.

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when it binds to the active site of a target protein (the receptor). Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), identifying the most likely binding mode and estimating the binding affinity.

MD Simulations of the Complex: Following docking, an MD simulation of the enzyme-ligand complex would be run. This simulation, often lasting hundreds of nanoseconds, assesses the stability of the predicted binding pose and reveals the detailed dynamics of the interaction. It can show how the enzyme and substrate adapt to each other and identify key amino acid residues involved in binding and catalysis.

A summary data table for these findings would include:

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | Data not available | Data not available | Data not available |

| Hypothetical Dehydrogenase | Data not available | Data not available | Data not available |

Emerging Research Applications and Future Directions for 2,4 Dihydroxypent 2 Enoic Acid

Role as a Key Intermediate in Fine Chemical Synthesis and Building Block for Complex Molecules

There is currently a lack of specific published research detailing the role of 2,4-dihydroxypent-2-enoic acid as a key intermediate in the synthesis of fine chemicals or as a foundational building block for more complex molecules. The potential reactivity of its hydroxyl and carboxylic acid functional groups, combined with the unsaturation in its carbon backbone, suggests theoretical utility in various organic transformations. However, without experimental data, its specific applications in this area remain speculative.

Contributions to Understanding Microbial Metabolism and Pathways for Bioremediation

Information regarding the involvement of this compound in microbial metabolic pathways or its role in bioremediation processes is not present in the current body of scientific literature. While microorganisms are known to metabolize a wide array of organic acids, the specific enzymes and metabolic routes associated with the degradation or synthesis of this compound have not been elucidated.

Future Prospects in Synthetic Biology and Metabolic Engineering for Sustainable Chemical Production

Given the absence of identified natural or engineered metabolic pathways involving this compound, its future prospects in synthetic biology and metabolic engineering for sustainable chemical production are yet to be explored. The development of biocatalytic routes to produce this compound would first require the discovery or engineering of specific enzymes and pathways, which has not been reported to date.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dihydroxypent-2-enoic acid, and how do pH conditions influence yield?

Methodological Answer: Synthesis typically involves aldol condensation or enzymatic catalysis. Adjusting pH (e.g., 5.5–7.5) can stabilize intermediates and enhance stereochemical control. Post-synthesis, purification via reversed-phase HPLC or recrystallization (using ethanol/water mixtures) is recommended. Monitor reaction progress using TLC with UV visualization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Combine NMR (¹H and ¹³C) to confirm hydroxyl and carboxylic proton environments, and FT-IR for functional group validation (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) ensures molecular ion alignment with theoretical m/z. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can aqueous stability of this compound be assessed under varying temperatures?

Methodological Answer: Conduct accelerated stability studies by incubating samples in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Quantify degradation via UV-Vis spectrophotometry (λ = 210–230 nm) or HPLC-UV at weekly intervals. Use Arrhenius plots to extrapolate shelf-life .

Q. What are the standard protocols for isolating this compound from complex mixtures?

Methodological Answer: Employ liquid-liquid extraction (ethyl acetate/water phases) followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Confirm purity via melting point analysis and comparative Rf values against authentic standards .

Q. Which in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer: Use cell viability assays (MTT or resazurin) in HepG2 or HEK293 cell lines. Include positive controls (e.g., hydrogen peroxide) and assess IC₅₀ values. Pair with Ames test for mutagenicity screening .

Advanced Research Questions

Q. How can kinetic inconsistencies in aerobic degradation studies of this compound be resolved?

Methodological Answer: Perform time-resolved LC-MS to track intermediate metabolites. Apply pseudo-first-order kinetics models and compare with computational simulations (e.g., DFT for bond dissociation energies). Address confounding variables (e.g., microbial activity) via sterile vs. non-sterile experimental controls .

Q. What strategies mitigate discrepancies between NMR and computational stereochemical predictions for this compound?

Methodological Answer: Reconcile data by optimizing NMR parameters (e.g., NOESY for spatial proximity) and refining computational models (DFT with solvent correction). Validate using vibrational circular dichroism (VCD) for absolute configuration .

Q. How should researchers design a systematic review to evaluate this compound’s biological activity?

Methodological Answer: Use PICO(T) framework to define inclusion criteria (e.g., in vivo studies, dose-response data). Search PubMed, TOXLINE, and Scopus with MeSH terms (e.g., “hydroxypentenoic acid,” “metabolism”). Apply PRISMA guidelines for bias assessment and data extraction .

Q. What experimental parameters are critical for studying pH-dependent tautomerism in this compound?

Methodological Answer: Use potentiometric titration with UV-Vis monitoring to identify pKa values. Pair with ¹H-NMR in D₂O at varying pH to observe proton exchange rates. Compare with computational pKa predictions (e.g., COSMO-RS) .

Q. How can machine learning enhance QSAR modeling for this compound derivatives?

Methodological Answer: Train models on curated datasets (e.g., ChEMBL) using descriptors like logP, molar refractivity, and H-bond donors. Validate with k-fold cross-validation and external test sets. Optimize hyperparameters (e.g., random forest depth) to predict bioactivity against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.